molecular formula C14H18O9 B162528 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid CAS No. 32142-31-7

4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid

Cat. No. B162528
CAS RN: 32142-31-7
M. Wt: 330.29 g/mol
InChI Key: JYFOSWJYZIVJPO-YGEZULPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid (4-GMB) is a naturally occurring phenolic acid derived from plant sources. It is a member of the phenolic acid family, which is known for its antioxidant, antimicrobial, and anti-inflammatory properties. 4-GMB has been studied for its potential health benefits, including its ability to act as a free radical scavenger, modulate cellular signaling pathways, and reduce inflammation. It has also been investigated for its use in laboratory experiments, including its potential as an inhibitor of enzymes and as a potential therapeutic agent. In

Scientific Research Applications

  • Antioxidant Research

    • Field : Pharmacology
    • Application : Phenylpropanoid glycosides, which are structurally similar to the compound you mentioned, have been isolated from the plant Microlepia pilosissima and studied for their antioxidant properties .
    • Method : The compounds were isolated from a 70% EtOH extract of the dry fronds of Microlepia pilosissima. Their chemical structures were elucidated by spectroscopic analysis .
    • Results : Some of these compounds exhibited comparable scavenging activities with (±)-α-tocopherol against DPPH radicals, while others displayed moderate antioxidant activities .
  • Cosmetics and Skin Care

    • Field : Cosmetology
    • Application : Glycopyranosyl glycerols, which are common natural products and structurally similar to the compound you mentioned, are known for their strong biological properties, notably as moisturizing agents in cosmetics .
    • Method : The chemo-enzymatic synthesis of three enantiopure 3-O-(β-d-glycopyranosyl)-sn-glycerols was performed using an original glycosidase from Dictyoglomus thermophilum .
    • Results : Among the synthesized compounds, the 3-O-(β-d-glucopyranosyl)-sn-glycerol exhibited a specific anti-fungus activity .
  • Diabetes Treatment

    • Field : Medical Research
    • Application : Glycogen phosphorylase (GP) is a key regulator of glucose levels and, with that, an important target for the discovery of novel treatments against type 2 diabetes. β-d-Glucopyranosyl derivatives have provided some of the most potent GP inhibitors discovered to date .
    • Method : The exact method of synthesis and application is not specified in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Chemical Research

    • Field : Chemistry
    • Application : The compound “4-(β-D-Glucopyranosyloxy)benzoate” is a chemical compound with the molecular formula C13H15O8 . It can be used in various chemical reactions and synthesis .
    • Method : The exact method of synthesis and application is not specified in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Pharmaceutical Research

    • Field : Pharmacology
    • Application : The compound “4-(β-D-Glucopyranosyloxy)-3,5-dimethoxybenzoic acid” is a chemical compound with the molecular formula C15H20O10 . It can be used in the development of new drugs and treatments .
    • Method : The exact method of synthesis and application is not specified in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Industrial Applications

    • Field : Industrial Chemistry
    • Application : The compound “3-(beta-D-Glucopyranosyloxy)-4-methoxybenzoic acid” can be used in various industrial applications .
    • Method : The exact method of synthesis and application is not specified in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Chemical Research

    • Field : Chemistry
    • Application : The compound “4-(β-D-Glucopyranosyloxy)benzoate” is a chemical compound with the molecular formula C13H15O8 . It can be used in various chemical reactions and synthesis .
    • Method : The exact method of synthesis and application is not specified in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Pharmaceutical Research

    • Field : Pharmacology
    • Application : The compound “4-(β-D-Glucopyranosyloxy)-3,5-dimethoxybenzoic acid” is a chemical compound with the molecular formula C15H20O10 . It can be used in the development of new drugs and treatments .
    • Method : The exact method of synthesis and application is not specified in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Industrial Applications

    • Field : Industrial Chemistry
    • Application : The compound “3-(beta-D-Glucopyranosyloxy)-4-methoxybenzoic acid” can be used in various industrial applications .
    • Method : The exact method of synthesis and application is not specified in the source .
    • Results : The results or outcomes of this application are not specified in the source .

properties

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11+,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFOSWJYZIVJPO-YGEZULPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556358
Record name 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid

CAS RN

32142-31-7
Record name 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid
Reactant of Route 2
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid
Reactant of Route 3
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid
Reactant of Route 4
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid
Reactant of Route 5
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid
Reactant of Route 6
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid

Citations

For This Compound
2
Citations
A Varela Alonso, HD Naranjo, A Rat, N Rodić… - Frontiers in Plant …, 2022 - frontiersin.org
Bacteria influence plant growth and development and therefore are attractive resources for applications in agriculture. However, little is known about the impact of these microorganisms …
Number of citations: 4 www.frontiersin.org
J Zhao, L Gong, L Wu, S She, Y Liao, H Zheng… - Journal of Functional …, 2020 - Elsevier
Fermentation yields high concentrations of active compounds from vegetables and fruits, and figs are rich in compounds with immunomodulatory activity. Here, the composition and …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.